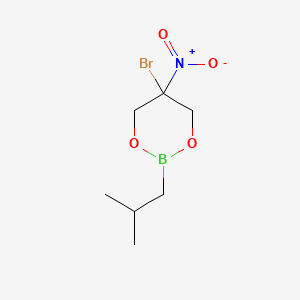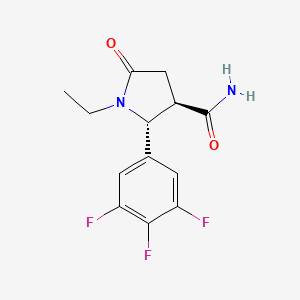
3,5-ジブロモ-2-クロロ-6-(トリフルオロメチル)ピリジン
概要
説明
3,5-Dibromo-2-chloro-6-(trifluoromethyl)pyridine is a halogenated pyridine derivative with the molecular formula C6HBr2ClF3N. This compound is notable for its unique combination of bromine, chlorine, and trifluoromethyl groups attached to a pyridine ring, which imparts distinct chemical properties and reactivity.
科学的研究の応用
3,5-Dibromo-2-chloro-6-(trifluoromethyl)pyridine has several applications in scientific research:
作用機序
Mode of Action
It is known that trifluoromethyl-substituted pyridine derivatives can exhibit high reactivity due to the electronegativity of the fluorine atoms . This could potentially influence the compound’s interaction with its targets and any resulting changes.
Biochemical Pathways
It is known that trifluoromethyl-substituted pyridines can be involved in various chemical reactions, such as suzuki–miyaura coupling , which could potentially affect various biochemical pathways.
Pharmacokinetics
The compound has a molecular weight of 33934 , which could potentially influence its bioavailability
Result of Action
It is known that trifluoromethyl-substituted pyridine derivatives can exhibit high reactivity , which could potentially lead to various molecular and cellular effects.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 3,5-Dibromo-2-chloro-6-(trifluoromethyl)pyridine. For instance, the compound’s boiling point is 244.5±35.0 °C at 760 mmHg , suggesting that it could be stable under a wide range of temperatures.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dibromo-2-chloro-6-(trifluoromethyl)pyridine typically involves the halogenation of pyridine derivatives. One common method includes the bromination of 2-chloro-6-(trifluoromethyl)pyridine using bromine or bromine-containing reagents under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, with the temperature maintained at a low to moderate range to prevent over-bromination and ensure selectivity.
Industrial Production Methods
Industrial production of 3,5-Dibromo-2-chloro-6-(trifluoromethyl)pyridine may involve continuous flow processes to enhance efficiency and yield. These processes often utilize automated systems to precisely control reaction parameters such as temperature, pressure, and reagent flow rates. The use of catalysts and optimized reaction conditions can further improve the selectivity and yield of the desired product.
化学反応の分析
Types of Reactions
3,5-Dibromo-2-chloro-6-(trifluoromethyl)pyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The halogen atoms (bromine and chlorine) can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although these are less common due to the stability of the trifluoromethyl group.
Coupling Reactions: It can undergo coupling reactions such as Suzuki-Miyaura coupling, where the bromine atoms are replaced by aryl or alkyl groups using palladium catalysts and boron reagents.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide, potassium thiolate, or primary amines in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and boronic acids or esters are employed under mild conditions with bases like potassium carbonate in solvents such as tetrahydrofuran or toluene.
Major Products
The major products formed from these reactions depend on the specific nucleophiles or coupling partners used. For example, nucleophilic substitution with an amine would yield an aminopyridine derivative, while Suzuki-Miyaura coupling with a phenylboronic acid would produce a biphenyl derivative.
類似化合物との比較
Similar Compounds
2,3-Dichloro-5-(trifluoromethyl)pyridine: Another halogenated pyridine with similar applications in agrochemicals and pharmaceuticals.
3,5-Difluoro-2,4,6-triazidopyridine: A fluorinated pyridine derivative used in material science and pharmaceuticals.
Uniqueness
3,5-Dibromo-2-chloro-6-(trifluoromethyl)pyridine is unique due to the presence of both bromine and chlorine atoms along with the trifluoromethyl group. This combination imparts distinct reactivity and properties, making it valuable in specific synthetic applications where other halogenated pyridines may not be as effective.
特性
IUPAC Name |
3,5-dibromo-2-chloro-6-(trifluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6HBr2ClF3N/c7-2-1-3(8)5(9)13-4(2)6(10,11)12/h1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTKXDSQYFCZKCA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC(=C1Br)Cl)C(F)(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6HBr2ClF3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801225699 | |
| Record name | Pyridine, 3,5-dibromo-2-chloro-6-(trifluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801225699 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
339.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1845716-91-7 | |
| Record name | Pyridine, 3,5-dibromo-2-chloro-6-(trifluoromethyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1845716-91-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyridine, 3,5-dibromo-2-chloro-6-(trifluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801225699 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{1-[(5-Fluoropyridin-3-yl)methyl]pyrrolidin-2-yl}-1-phenylethan-1-one](/img/structure/B1653361.png)
![1-Azaspiro[5.6]dodecane](/img/structure/B1653363.png)
![N-Methyl-3-phenylbicyclo[1.1.1]pentan-1-amine](/img/structure/B1653364.png)

![7,11-Diphenyl-3-thioxo-2,4-diazaspiro[5.5]undecane-1,5,9-trione](/img/structure/B1653367.png)
![7-Fluoro-1,3-dimethylpyrimido[4,5-b]quinoline-2,4-dione](/img/structure/B1653370.png)


![{[(2S,4S)-4-fluoro-1-[(1-methyl-1H-imidazol-2-yl)methyl]pyrrolidin-2-yl]methyl}(methyl)amine](/img/structure/B1653375.png)
![{[(2S,4S)-4-fluoro-1-[(4-methyl-1,3-thiazol-5-yl)methyl]pyrrolidin-2-yl]methyl}(methyl)amine](/img/structure/B1653377.png)
![[(2S,4S)-4-fluoro-1-(thiophen-2-ylmethyl)pyrrolidin-2-yl]methanamine](/img/structure/B1653378.png)
![tert-Butyl (2S,3R)-3-amino-6-oxo-[2,4'-bipiperidine]-1'-carboxylate](/img/structure/B1653379.png)

![Rac-(1R,2R)-2-methyl-1-[4-(propan-2-yl)phenyl]cyclopropan-1-amine](/img/structure/B1653383.png)
